4-(2-Bromobutanoyl)morpholine

Vue d'ensemble

Description

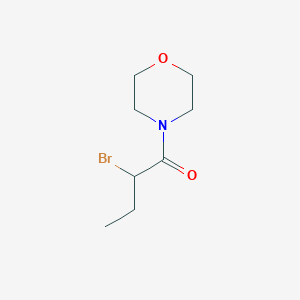

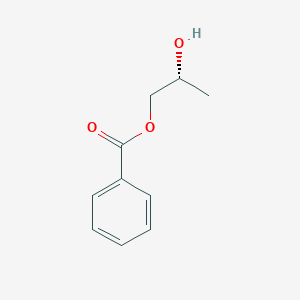

4-(2-Bromobutanoyl)morpholine is a chemical compound with the linear formula C8H14O2N1Br1 . It has gained increasing attention in recent years due to its diverse applications in various fields of research and industry.

Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides is often employed .Molecular Structure Analysis

The molecular formula of this compound is C8H14BrNO2 . The molecular weight is 236.11 g/mol .Applications De Recherche Scientifique

Synthesis and Derivatives

Synthesis of Morpholine Derivatives

Morpholine derivatives have been synthesized for various applications. For instance, D’hooghe et al. (2006) demonstrated the synthesis of cis-3,5-disubstituted morpholines using electrophile-induced ring closure and nucleophilic displacement reactions (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Morpholine-Based Ionic Liquids

Gemini-type basic morpholine ionic liquids have been synthesized and used in anion exchange membranes, showing promising potential in fuel cell applications (Wang, Wang, Wan, Wang, & Wang, 2018).

Synthesis of Various Morpholine Compounds

Various morpholine compounds, like 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride and others, have been synthesized, indicating the versatility of morpholine in different chemical reactions (Tan, 2011).

Pharmacological Research

- Antimicrobial and Modulating Activity: The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative with a morpholine group, has shown antimicrobial and modulating activity against various microorganisms, indicating its potential in combating multi-resistant strains (Oliveira et al., 2015).

Catalysis and Chemical Reactions

Application in Catalysis

Morpholine derivatives have been used in catalysis, as demonstrated in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, highlighting their potential in complex organic syntheses (Kauffman et al., 2000).

Synthesis of Substituted Morpholines

A new strategy for synthesizing substituted morpholines from enantiomerically pure amino alcohols has been developed, showing the utility of morpholine in generating diverse chemical structures (Leathen, Rosen, & Wolfe, 2009).

Safety and Hazards

The safety information available indicates that 4-(2-Bromobutanoyl)morpholine is classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H400, indicating that it is very toxic to aquatic life . It is recommended to avoid release to the environment and dispose of the container to an approved waste disposal plant .

Propriétés

IUPAC Name |

2-bromo-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZWHLONFDUNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)

![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)

![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)

![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)